molecular formula C8H7BrClN3 B2376193 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 885220-89-3

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2376193
CAS No.: 885220-89-3
M. Wt: 260.52
InChI Key: XMPNNZUQHXEYBR-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H7BrClN3 It is characterized by the presence of bromine, chlorine, and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in dichloromethane at room temperature for 16 hours, resulting in a quantitative yield of the desired product .

Another method involves the addition of bromine to a solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in methanol and water at -10°C. The reaction proceeds rapidly, forming a precipitate that is collected by filtration and dried to yield the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Bromine: Used in methanol and water for rapid bromination at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPNNZUQHXEYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885220-89-3
Record name 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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